molecular formula C12H11NO2S B008719 Methyl 3-amino-5-phenylthiophene-2-carboxylate CAS No. 100063-22-7

Methyl 3-amino-5-phenylthiophene-2-carboxylate

Cat. No. B008719
M. Wt: 233.29 g/mol
InChI Key: QESSCNMSOLRYBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-amino-5-phenylthiophene-2-carboxylate derivatives typically involves reactions that introduce or modify functional groups within the thiophene ring, enabling the development of new chemical entities with potential applications. For example, the Chan-Lam cross-coupling has been employed for the N-arylation of methyl 2-aminothiophene-3-carboxylate, showcasing the versatility of this compound in facilitating bond formations under mild conditions (Rizwan et al., 2015).

Molecular Structure Analysis

The molecular structure of methyl 3-aminothiophene-2-carboxylate has been elucidated through single crystal X-ray diffraction analysis, revealing its crystallization in the monoclinic crystal system. This analysis highlights the molecule's ability to participate in various inter- and intra-molecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for understanding its chemical behavior and reactivity (Tao et al., 2020).

Chemical Reactions and Properties

Methyl 3-amino-5-phenylthiophene-2-carboxylate undergoes a variety of chemical reactions, enabling the synthesis of polyfunctional thiophene derivatives. These reactions include interactions with active halo methylene compounds under mild conditions, leading to the formation of 5-acyl-2-amino-3-cyanothiophenes. Such reactions underscore the compound's reactivity towards electrophilic centers and its utility in constructing complex thiophene-based structures (Lugovik et al., 2017).

Physical Properties Analysis

The physical properties of methyl 3-amino-5-phenylthiophene-2-carboxylate derivatives, such as their crystal packing and interaction energies, have been studied using techniques like Hirshfeld surface analysis and energy-framework analyses. These studies reveal the dominance of dispersion energy in crystal packing and provide insights into the molecular interactions that influence the compound's physical state and stability (Tao et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 3-amino-5-phenylthiophene-2-carboxylate, including its electrostatic potential and frontier molecular orbitals, have been analyzed computationally. These analyses help in understanding the electronic characteristics of the compound, which are crucial for predicting its reactivity and interactions with other molecules (Tao et al., 2020).

Scientific Research Applications

  • Anti-Tuberculosis Drug Development : The compound's scaffold has shown potential as a template for developing anti-tuberculosis drugs against multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains (Lu et al., 2011).

  • Psychosis, Memory Impairment, and Drug Abuse Treatment : A facile method for synthesizing new derivatives using 3-aminothiophene-2-carboxamide offers potential therapeutic applications in these areas (Song, 2007).

  • Antibacterial Applications : Newly synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives show promising antibacterial activity (Prasad et al., 2017).

  • Organic Synthesis : The crystal structure of this compound reveals its role in various inter- and intra-interactions, aiding in organic synthesis, medicine, dyes, and pesticides production (Tao et al., 2020).

  • Dye Industry : Novel heterocyclic disperse dyes with thiophene moiety have been developed for dyeing polyester fibers, showing good levelness and a range of colors (Iyun et al., 2015).

  • Cancer Research : Organotin(IV) complexes featuring amino acetate functionalized Schiff bases have shown cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Future Directions


properties

IUPAC Name

methyl 3-amino-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESSCNMSOLRYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351450
Record name methyl 3-amino-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-phenylthiophene-2-carboxylate

CAS RN

100063-22-7
Record name methyl 3-amino-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-5-phenylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl thioglycolate (1 g, 9.43 mmol) in methanol (5 mL) was added a solution of sodium methoxide (0.5 g, 9.43 mmol) in methanol (5 mL) and stirred for 0.5 h. To the above mixture, a solution of 3-chloro-3-phenylprop-2-enenitrile (1.22 g, 7.5 mmol) in DMF (3.5 mL) was added dropwise for 10 min at rt and stirred the mixture at 60° C. for 2 h. Then, a solution of sodium methoxide (1 g, 18.6 mmol) in methanol (10 mL) was added dropwise at rt and stirring was continued for 2 h at 60° C. The mixture was allowed to rt and poured into cold water and stirred for 15 min. The solution was extracted with chloroform (3×100 mL) and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel using hexane-ethyl acetate (92:8) as eluent to give the product as a pale yellow color solid (1.1 g, 50%), mp 130-132° C. 1H NMR (400 MHz, DMSO-d6): δ 7.62-7.65 (2H, m), 7.38-7.48 (3H, m), 7.00 (1H, s), 4.29 (2H, br s), 3.74 (3H, s); LC-MS (positive ion mode): m/z 234 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Romagnoli, MK Salvador, SS Ortega… - European journal of …, 2018 - Elsevier
Microtubules are recognized as crucial components of the mitotic spindle during cell division, and, for this reason, the microtubule system is an attractive target for the development of …
Number of citations: 15 www.sciencedirect.com
NS Demina, NA Kazin, NA Rasputin… - Beilstein Journal of …, 2019 - beilstein-journals.org
… For example, our attempt to diazotizate methyl 3-amino-5-phenylthiophene-2-carboxylate (1a) with sodium nitrite in aqueous HCl or HBr solution failed due to the poor solubility of its …
Number of citations: 5 www.beilstein-journals.org
T Iwaki, Y Nakamura, T Tanaka, Y Ogawa… - Bioorganic & medicinal …, 2017 - Elsevier
… The urea 5 was prepared by reacting commercially available methyl 3-amino-5-phenylthiophene-2-carboxylate 4 with trichloroacetyl isocyanate. After deprotection of the trichloroacetyl …
Number of citations: 10 www.sciencedirect.com
S Batsyts, M Shehedyn, EA Goreshnik… - European Journal of …, 2019 - Wiley Online Library
… Methyl 3-Amino-5-phenylthiophene-2-carboxylate (6Aa): Yield 0.524 g, 75 %, white crystals, mp 99–100 C. H NMR (400 MHz, [D 6 ]DMSO): δ = 7.62–7.65 (m, 2H, C 6 H 5 ), 7.38–7.48 (…
MJ Pascual, F Merwaiss, E Leal, ME Quintana… - Antiviral research, 2018 - Elsevier
… For the synthesis of PTC12 (Scheme 1B), we started from commercially available methyl 3-amino-5-phenylthiophene-2-carboxylate (3), which was hydrolyzed under basic conditions to …
Number of citations: 25 www.sciencedirect.com
Z Brzozowski, J Sławiński, F Sączewski… - European journal of …, 2008 - Elsevier
… Starting from methyl 3-amino-5-phenylthiophene-2-carboxylate (3.5 g), the title compound 10 was obtained (5.2 g, 72%); mp 261–262 C. IR (KBr) 3210 (NH), 1675 (C double bond O), …
Number of citations: 25 www.sciencedirect.com
MH Norman, N Chen, Z Chen, C Fotsch… - Journal of medicinal …, 2000 - ACS Publications
… A mixture of methyl 3-amino-5-phenylthiophene 2-carboxylate (79) (2.4 g, 10.6 mmol), acetamidine hydrogen chloride (1.2 g, 12.3 mmol), and NaOMe (1.0 g, 18.5 mmol) in poly(…
Number of citations: 171 pubs.acs.org
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
… Methyl 3-isothiocyanato-5-phenylthiophene-2-carboxylate 93i was synthesized according to General Procedure H using methyl 3-amino-5-phenylthiophene-2-carboxylate 90i. …
Number of citations: 1 pubs.acs.org
PM Okwuchukwu… - Mini Reviews in Medicinal …, 2020 - ingentaconnect.com
… 3) was carried out from methyl 3-amino-5-phenylthiophene-2-carboxylate (route g; Scheme 2). The structure-activity relationship (SAR) study …
Number of citations: 10 www.ingentaconnect.com
JF Campos, M Cailler, R Claudel, B Prot, T Besson… - Molecules, 2021 - mdpi.com
… In view of the good results obtained from methyl 3-amino-5-phenylthiophene-2-carboxylate (1c) as starting material, we decided to use the green solvent that performed best (ie, CPME) …
Number of citations: 3 www.mdpi.com

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